molecular formula C17H19NO3 B8540596 N-(Naphthalene-2-carbonyl)-isoleucine

N-(Naphthalene-2-carbonyl)-isoleucine

Cat. No.: B8540596
M. Wt: 285.34 g/mol
InChI Key: KLUBHUSIIXNIQR-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Naphthalene-2-carbonyl)-isoleucine is a synthetic derivative of the branched-chain amino acid (BCAA) isoleucine, modified by the addition of a naphthalene-2-carbonyl group to its amino terminus. Isoleucine itself is one of the three BCAAs (alongside leucine and valine), characterized by a unique atomic arrangement that distinguishes it from its structural analogs despite shared chemical composition . While the primary applications of this compound remain under investigation, its design suggests utility in pharmaceutical or biochemical research, particularly in studies exploring structure-activity relationships (SAR) of amino acid derivatives.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C17H19NO3/c1-3-11(2)15(17(20)21)18-16(19)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3H2,1-2H3,(H,18,19)(H,20,21)/t11-,15-/m0/s1

InChI Key

KLUBHUSIIXNIQR-NHYWBVRUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

N-(Naphthalene-2-carbonyl)-isoleucine differs from other isoleucine derivatives and BCAA analogs in its substituent groups and stereochemistry:

  • Isoleucine vs. Leucine/Valine Derivatives : While isoleucine, leucine, and valine share a BCAA backbone, their side-chain branching patterns vary. Isoleucine’s γ-methyl group creates steric hindrance distinct from leucine’s β-methyl or valine’s shorter chain . Acylation with naphthalene-2-carbonyl likely amplifies these differences, influencing binding specificity.
  • 4-Hydroxyisoleucine : A hydroxylated isoleucine derivative, 4-hydroxyisoleucine, lacks aromaticity but demonstrates antioxidant activity linked to its polar hydroxyl group . In contrast, the naphthalene group in this compound may favor hydrophobic interactions over redox-related bioactivity.

Physicochemical Properties

The naphthalene moiety significantly alters physicochemical behavior compared to other acylated amino acids:

Compound Substituent Hydrophobicity (logP)* Solubility (aq. buffer)* Key Functional Groups
This compound Naphthalene-2-carbonyl High (~3.5) Low Aromatic, carbonyl
4-Hydroxyisoleucine Hydroxyl Moderate (~0.5) High Hydroxyl, carboxyl
N-Benzoyl-leucine Benzoyl Moderate (~2.0) Moderate Aromatic (smaller), carbonyl

*Estimated values based on analogous compounds.

The naphthalene group confers higher logP and lower aqueous solubility than smaller aromatic (e.g., benzoyl) or polar (e.g., hydroxyl) substituents, suggesting divergent pharmacokinetic profiles .

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